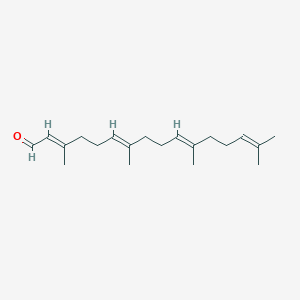

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal is a polyunsaturated aldehyde with a complex structure characterized by multiple double bonds and methyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal typically involves the use of geranylgeranyl pyrophosphate as a precursor. The process includes a series of condensation reactions, often catalyzed by specific enzymes or chemical catalysts, to form the desired polyunsaturated aldehyde structure .

Industrial Production Methods

Industrial production methods for this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor compounds, followed by chemical synthesis to achieve the final product. These methods aim to optimize yield and purity while minimizing environmental impact .

化学反応の分析

Types of Reactions

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .

科学的研究の応用

Antimicrobial Properties

Geranylgeranial has demonstrated significant antimicrobial activity. In a study examining its effects on various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing natural preservatives for food and pharmaceuticals.

Case Study: Antimicrobial Efficacy

A research team tested geranylgeranial against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties .

Anti-inflammatory Effects

Research indicates that geranylgeranial exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism suggests its potential use in treating inflammatory diseases such as arthritis.

Case Study: Inhibition of Cytokine Production

In vitro studies demonstrated that geranylgeranial reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The compound's ability to modulate immune responses positions it as a candidate for developing anti-inflammatory drugs .

Cosmetic Industry

Due to its antioxidant properties, geranylgeranial is being explored for use in cosmetic formulations. It can help protect skin cells from oxidative stress and may enhance skin health by promoting cellular repair mechanisms.

Case Study: Skin Cell Protection

A formulation containing geranylgeranial was tested on human dermal fibroblasts exposed to UV radiation. Results indicated that the compound significantly reduced oxidative damage markers compared to untreated controls .

Agricultural Applications

Geranylgeranial has shown promise as a natural pesticide due to its insecticidal properties against common agricultural pests. Its application could lead to more sustainable pest management practices.

Case Study: Insecticidal Activity

Field trials demonstrated that geranylgeranial effectively reduced populations of aphids on tomato plants by over 70% when applied at concentrations of 100 ppm .

Data Summary Table

作用機序

The mechanism of action of (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling processes . These interactions can lead to changes in gene expression, protein activity, and cellular behavior, contributing to its observed biological effects .

類似化合物との比較

Similar Compounds

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl acetate: This compound is similar in structure but contains an acetate group instead of an aldehyde group.

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Another similar compound with a formate group.

Zerumbone: A monocyclic sesquiterpene with a similar polyunsaturated structure.

Uniqueness

What sets (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal apart is its aldehyde functional group, which imparts unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

生物活性

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal is a linear polyunsaturated compound that has garnered interest due to its potential biological activities. This compound is structurally related to various carotenoids and has been studied for its effects on cellular processes and health benefits.

- Chemical Formula : C21H34O

- Molecular Weight : 318.4935 g/mol

- CAS Registry Number : 125456-63-5

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antioxidant properties and potential roles in disease prevention. Below are key areas of research:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body and may help reduce oxidative stress linked to various diseases.

- Case Study : A study demonstrated that compounds with similar structures to this compound effectively inhibited lipid peroxidation in vitro. This suggests a protective role against cellular damage caused by oxidative stress .

Effects on Cellular Signaling

The compound has been shown to interact with nuclear receptors involved in gene regulation.

- Mechanism : It acts as a retinoic acid receptor (RAR) antagonist. RARs play a critical role in regulating genes associated with cell growth and differentiation. The antagonistic activity may have implications for cancer therapy by inhibiting pathways that promote tumor growth .

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. Studies have indicated that this compound may modulate inflammatory responses.

- Research Findings : In vitro assays have shown that this compound can suppress the expression of pro-inflammatory cytokines in cultured cells. This suggests potential applications in managing inflammatory conditions .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHRJMXIKKJVHG-QIRCYJPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。